molecular formula C7H14O2 B13826428 trans-1-Methyl-1,2-cyclohexanediol CAS No. 105929-88-2

trans-1-Methyl-1,2-cyclohexanediol

Cat. No.: B13826428
CAS No.: 105929-88-2
M. Wt: 130.18 g/mol
InChI Key: IOZFUGDROBQPNP-RNFRBKRXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing trans-1-methyl-1,2-cyclohexanediol involves the reaction of 1-chloro-1-methylcyclohexane with aqueous sodium hydroxide . This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxide ion replaces the chlorine atom, resulting in the formation of the diol .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of 1-methyl-1,2-cyclohexanedione . This process uses a catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Thionyl chloride

Major Products Formed:

    Oxidation: 1-Methyl-1,2-cyclohexanedione

    Reduction: 1-Methylcyclohexanol

    Substitution: 1-Methyl-1,2-dichlorocyclohexane

Comparison with Similar Compounds

Comparison: trans-1-Methyl-1,2-cyclohexanediol is unique due to its trans configuration , which affects its chemical reactivity and interaction with biological systems . Compared to its cis isomer, the trans isomer has different physical properties such as melting point and solubility , which can influence its applications in various fields .

Properties

CAS No.

105929-88-2

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

(1R,2R)-1-methylcyclohexane-1,2-diol

InChI

InChI=1S/C7H14O2/c1-7(9)5-3-2-4-6(7)8/h6,8-9H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

IOZFUGDROBQPNP-RNFRBKRXSA-N

Isomeric SMILES

C[C@]1(CCCC[C@H]1O)O

Canonical SMILES

CC1(CCCCC1O)O

Origin of Product

United States

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